

The Structural Elucidation of Ficellomycin: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Ficellomycin	
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Abstract

Ficellomycin, an antibiotic produced by the bacterium Streptomyces ficellus, presents a unique chemical architecture, centered around a rare 1-azabicyclo[3.1.0]hexane ring system.[1] [2] Its structure has been definitively established as valyl-2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine through a combination of spectroscopic and chemical methods.[1][3] This document provides a comprehensive overview of the structural elucidation of Ficellomycin, detailing the available analytical data, outlining the experimental methodologies employed, and visualizing the key scientific workflows. The unique mode of action of Ficellomycin, which involves the impairment of semiconservative DNA replication, underscores its potential as a lead compound for the development of novel therapeutics.[4][5]

Chemical Structure

The definitive structure of **Ficellomycin** (1) was determined through extensive analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chemical derivatization studies.[1]

Structure:

Wherein the core structure (2) is: 2-[4-guanidyl-1-azabicyclo[3.1.0]hexan-2-yl]glycine



A significant revision to the initially proposed stereochemistry resulted in the current structural model, which features a boat conformation for the bicyclic system.

Spectroscopic and Analytical Data

The structural determination of **Ficellomycin** relied heavily on the interpretation of data from mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry was instrumental in determining the elemental composition and fragmentation patterns of **Ficellomycin**.

Table 1: Mass Spectrometry Data for Ficellomycin

Ion Mode	Mass to Charge (m/z)	Ion Type
ESI+	313.1970	[M+H]+

Note: This data is based on available public information. The full fragmentation data from the original elucidation is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original full-text publication containing the detailed NMR data was not accessible, the abstracts of key publications indicate that extensive 1D and 2D NMR studies were conducted to determine the connectivity and stereochemistry of **Ficellomycin**.[1][3] These studies would have included experiments such as ¹H-¹H COSY, HSQC, and HMBC to establish the proton and carbon frameworks and their correlations.

(Note: A comprehensive table of ¹H and ¹³C NMR chemical shifts and coupling constants is not available in the publicly accessible literature.)

Experimental Protocols

The following sections outline the general experimental procedures that would have been employed in the isolation, purification, and structural elucidation of **Ficellomycin**, based on standard practices in natural product chemistry.



Fermentation and Isolation

- Cultivation:Streptomyces ficellus is cultured in a suitable nutrient-rich medium under optimal conditions for the production of Ficellomycin.
- Extraction: The fermentation broth is harvested and the supernatant is separated from the
 mycelia. Ficellomycin, being a polar molecule, is typically extracted from the aqueous
 supernatant using liquid-liquid extraction with a suitable organic solvent or by using solidphase extraction (SPE) with a resin that can retain the compound.
- Purification: The crude extract is subjected to a series of chromatographic techniques to isolate Ficellomycin. These methods may include:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds based on polarity.
 - Ion-Exchange Chromatography: To separate the basic Ficellomycin from other components based on charge.
 - High-Performance Liquid Chromatography (HPLC): A final polishing step using reversephase or normal-phase HPLC to obtain highly pure Ficellomycin.

Spectroscopic Analysis

- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): Performed on an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and elemental composition of the parent ion.
 - Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and fragmented to generate a characteristic fragmentation pattern, which provides information about the different structural motifs within the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A purified sample of Ficellomycin is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).



- 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.
- 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons and to piece together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be used to determine the relative stereochemistry of the molecule.

Chemical Derivatization

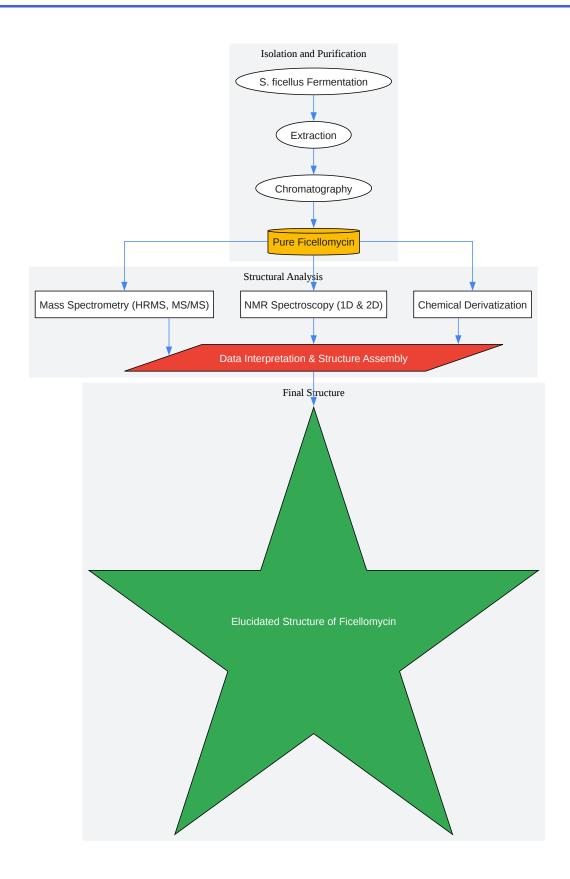
To confirm the presence of specific functional groups and to aid in the determination of absolute stereochemistry, various chemical derivatization reactions would be performed. This could involve reactions such as:

- Acid Hydrolysis: To break the amide bond and identify the constituent amino acids (valine and the novel glycine derivative).
- Esterification/Acetylation: To confirm the presence of carboxylic acid and amine/hydroxyl groups.
- Chiral Derivatization: Reacting the molecule with a chiral derivatizing agent to form diastereomers that can be distinguished by NMR or chromatography, which helps in determining the absolute configuration of the chiral centers.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the structural elucidation and biosynthesis of **Ficellomycin**.

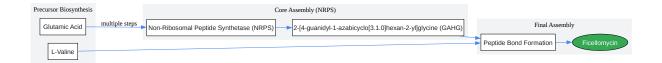




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Figure 1: A generalized experimental workflow for the structural elucidation of **Ficellomycin**.





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